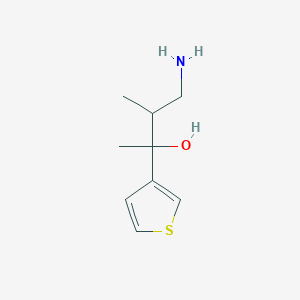![molecular formula C10H11NO4 B13203542 2-[(Benzylcarbamoyl)oxy]acetic acid CAS No. 17153-22-9](/img/structure/B13203542.png)
2-[(Benzylcarbamoyl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylcarbamoyl)oxy]acetic acid typically involves the reaction of benzyl isocyanate with glycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Benzyl isocyanate and glycolic acid.
Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reactants, and employing continuous flow reactors to increase yield and efficiency.
化学反应分析
Types of Reactions
2-[(Benzylcarbamoyl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学研究应用
2-[(Benzylcarbamoyl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用机制
The mechanism of action of 2-[(Benzylcarbamoyl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-[(Phenylcarbamoyl)oxy]acetic acid: Similar structure but with a phenyl group instead of a benzyl group.
2-[(Methylcarbamoyl)oxy]acetic acid: Contains a methyl group instead of a benzyl group.
2-[(Ethylcarbamoyl)oxy]acetic acid: Contains an ethyl group instead of a benzyl group.
Uniqueness
2-[(Benzylcarbamoyl)oxy]acetic acid is unique due to its specific benzyl group, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound in research and development.
属性
CAS 编号 |
17153-22-9 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC 名称 |
2-(benzylcarbamoyloxy)acetic acid |
InChI |
InChI=1S/C10H11NO4/c12-9(13)7-15-10(14)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) |
InChI 键 |
CPYRQJDTEDPGHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


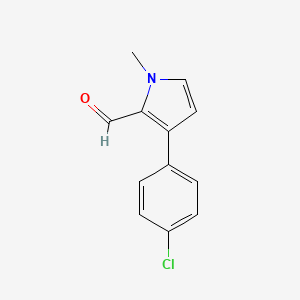

![2-Methyl-2-azaspiro[4.5]decan-4-amine](/img/structure/B13203472.png)
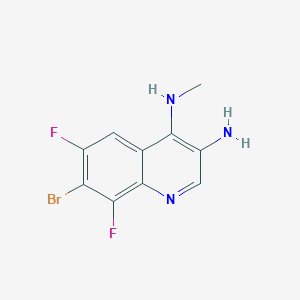
![1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13203486.png)
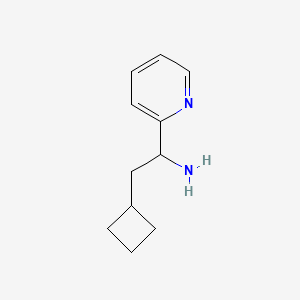

![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)
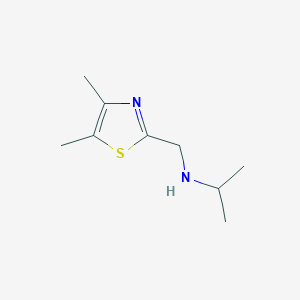
![2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13203522.png)

![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)
![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)
